N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine
Description
N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[221]heptan-2-amine is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-16-13-5-3-2-4-10(13)14-11-8-9-6-7-12(11)15-9/h9-14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXKYDUSDPHSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC2CC3CCC2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide, leading to the formation of framework N-[(oxiran-2-yl)methyl]sulfonamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CXCR2 antagonist
Mechanism of Action
The mechanism by which N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, blocking its activation by chemokines like CXCL8 (interleukin-8). This blockade can inhibit cancer cell metastasis by preventing the chemokine-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide CXCR2 antagonists: These compounds share a similar bicyclic structure and are also investigated for their anti-cancer properties
Camphor derivatives: Compounds like N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide have similar bicyclic frameworks and are used in medicinal chemistry.
Uniqueness
N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of a sulfur atom, which can impart distinct chemical and biological properties compared to other bicyclic compounds.
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